5-Methylmercapto-1,2,3-triazole
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Overview
Description
5-Methylmercapto-1,2,3-triazole is a heterocyclic compound containing three nitrogen atoms and a sulfur atom in its five-membered ring structure. This compound is part of the broader class of triazoles, which are known for their diverse chemical and biological properties. The molecular formula of this compound is C3H5N3S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylmercapto-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of methylthiourea with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and specific pH levels to ensure the formation of the desired triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Methylmercapto-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms in the triazole ring can be reduced under specific conditions.
Substitution: The methyl group and sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield methylsulfoxide or methylsulfone derivatives .
Scientific Research Applications
5-Methylmercapto-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylmercapto-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of these enzymes can disrupt critical biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
3-Amino-5-methylmercapto-1,2,4-triazole: A related compound with an amino group, showing different reactivity and applications.
Uniqueness: 5-Methylmercapto-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
53374-49-5 |
---|---|
Molecular Formula |
C3H5N3S |
Molecular Weight |
115.16 g/mol |
IUPAC Name |
4-methylsulfanyl-2H-triazole |
InChI |
InChI=1S/C3H5N3S/c1-7-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) |
InChI Key |
VEDXNNRTYCLCMP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNN=C1 |
Origin of Product |
United States |
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